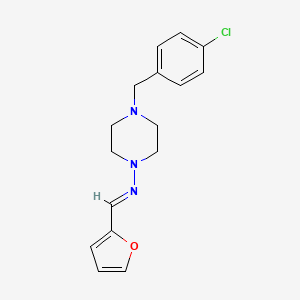
2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" involves several key steps, including carbodiimide condensation and reactions with various reagents to introduce the thiadiazole and phenoxy groups. For instance, novel derivatives have been prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, showcasing the compound's complex synthetic route (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been established through various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the structure of a derivative was confirmed by elemental analysis, IR, NMR, Mass, and X-ray crystallographic studies, highlighting the importance of these techniques in elucidating the compound's structure (Gautam et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving "2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" and its derivatives include various condensation reactions, acylation, and interactions with nucleophiles. The reactivity of these compounds under different conditions reveals their chemical versatility and potential for further functionalization (Caram et al., 2003).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, of compounds within this chemical class have been studied using techniques like X-ray crystallography. These studies provide insight into the compounds' stability and behavior in different environments (Zhang, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, pKa values, and interactions with other chemical entities, have been extensively studied. For instance, the pKa determination of derivatives has been conducted via UV spectroscopic studies, offering valuable information on the compounds' acid-base behavior (Duran & Canbaz, 2013).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
The compound 2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and similar thiadiazole derivatives, are often synthesized through condensation reactions promoted by carbodiimide condensation. These compounds are typically characterized using spectroscopic techniques such as IR, 1H NMR, and elemental analyses to confirm their structure. The synthesis process involves key steps that allow for the introduction of various substituents, enabling the exploration of a wide range of biological activities and chemical properties (Yu et al., 2014).
Biological Activities
Thiadiazole derivatives exhibit significant biological activities, including anti-inflammatory and analgesic properties. Studies have shown that these compounds can produce substantial in vitro anti-inflammatory activity, comparing favorably with established drugs like ibuprofen. This suggests their potential utility in designing new therapeutic agents with specific action mechanisms (Shkair et al., 2016). Moreover, the synthesis of thiadiazole and thiazole derivatives has been linked to anticancer activities, with some compounds demonstrating reasonable activity against various cancer cell lines, highlighting their potential as anticancer agents (Duran & Demirayak, 2012).
Pharmaceutical Applications
The acidity constants (pKa values) of thiadiazole derivatives are critical for their pharmaceutical applications, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for drug design, as they affect the drug's bioavailability and effectiveness. Studies have determined the pKa values of various thiadiazole derivatives, providing valuable insights for pharmaceutical development (Duran & Canbaz, 2013).
Anticancer Potential
Research into thiadiazole derivatives has also focused on their anticancer potential, with several compounds exhibiting significant activity against cancer cell lines. These findings underscore the importance of thiadiazole derivatives in the development of new anticancer therapies, offering a promising avenue for future research and drug development (Ekrek et al., 2022).
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-4-5-11(9(2)6-8)18-7-12(17)14-13-16-15-10(3)19-13/h4-6H,7H2,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZWXYIREXHLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide](/img/structure/B5518431.png)
![(3S*,4S*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5518432.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5518442.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)
![N-methyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5518453.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine](/img/structure/B5518461.png)
![N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5518464.png)
![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine](/img/structure/B5518472.png)

![1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5518486.png)

![5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5518511.png)
